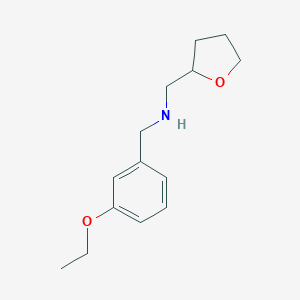

(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine, abbreviated as 3-EFTM, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the amine group and is commonly used in organic synthesis. 3-EFTM has been studied for its potential applications in drug design, medicinal chemistry, and biochemistry due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

The enantioselective synthesis of arylglycine derivatives using (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine showcases its application in the creation of optically active compounds. A method involving Rhodium-catalyzed enantioselective 1,2-additions of arylboronic acids to N-tosyl furanylimine demonstrates high enantioselectivities up to 99% ee, indicating the compound's potential in synthesizing chiral molecules for pharmaceutical applications (Yasunori Yamamoto et al., 2011).

Synthesis of Dicarboxylic Acid Amides and Diamides

The compound is used in the synthesis of dicarboxylic acid amides and diamides, providing a basis for the development of various nonaromatic amines. The reaction process involves the condensation of (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate, leading to the creation of N,N'-disubstituted oxamides and N-aryloxamides. This application underscores the versatility of the compound in organic synthesis, contributing to the diversity of organic molecules available for further pharmaceutical exploration (A. A. Aghekyan et al., 2018).

Competitive Inhibition of Squalene Epoxidase

Research on (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine has revealed its potential as a competitive inhibitor of squalene epoxidase, an enzyme critical in the cholesterol synthesis pathway. This inhibition can alter cholesterol synthesis, demonstrating the compound's potential in therapeutic applications related to cholesterol management (M. Horie et al., 1990).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes incorporating (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine analogs have shown significant photocytotoxicity in red light, along with capabilities for cellular imaging. These complexes can be ingested into cell nuclei, indicating potential applications in targeted cancer therapies and diagnostic imaging through the generation of reactive oxygen species (Uttara Basu et al., 2014).

Anticonvulsant Activity

Schiff bases of 3-aminomethyl pyridine synthesized from (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine have shown promising anticonvulsant activity. This highlights the compound's relevance in the development of new treatments for seizures, offering a potential pathway for the discovery of novel anticonvulsant drugs (S. Pandey & R. Srivastava, 2011).

Propiedades

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-16-13-6-3-5-12(9-13)10-15-11-14-7-4-8-17-14/h3,5-6,9,14-15H,2,4,7-8,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPJZAZHGWUZED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNCC2CCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(Benzyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B496128.png)

![N-(2,4-dichlorobenzyl)-3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B496130.png)

![N-(2,6-dichlorobenzyl)-3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B496131.png)

![2-{4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy}acetamide](/img/structure/B496132.png)

![2-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B496133.png)

![2-{2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B496134.png)

![2-[4-(anilinomethyl)-2-ethoxyphenoxy]-N-(tert-butyl)acetamide](/img/structure/B496135.png)

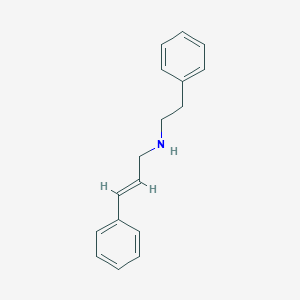

![N-[(3-methylthiophen-2-yl)methyl]-1-phenylethanamine](/img/structure/B496139.png)

![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(4H-1,2,4-triazol-4-yl)amine](/img/structure/B496142.png)

![2-(2-Chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496143.png)

![N-tert-butyl-2-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B496145.png)

![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B496147.png)

![2-({[2-(Prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)butan-1-ol](/img/structure/B496148.png)